molecular formula C22H21N5O3 B2802032 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1798541-18-0

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2802032
CAS RN: 1798541-18-0
M. Wt: 403.442
InChI Key: TVZCPGMBWITASW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple functional groups including a benzo[d]oxazol-2-yl group, a pyrrolidin-2-yl group, a 4-oxoquinazolin-3(4H)-yl group, and an acetamide group .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has focused on the synthesis of new compounds containing the quinazolinone moiety for their potential antibacterial activities. A notable study involved the preparation of triazoles linked to quinazolinone and evaluated against various bacterial strains such as S.aureus and E.coli. These compounds have shown promising antibacterial activities, suggesting their potential as new antibacterial agents (Singh et al., 2010).

Anti-inflammatory and Analgesic Applications

Another significant area of application is in the development of non-steroidal anti-inflammatory and analgesic agents. Compounds derived from quinazolinone, upon evaluation, demonstrated considerable anti-inflammatory and analgesic effects, offering a foundation for developing new therapeutic agents in this domain (Kumar et al., 2014).

Pharmacological Activities

Further investigations into quinazolinone derivatives have highlighted their broad pharmacological significance, including anti-inflammatory, analgesic, and antibacterial activities. These studies underline the compound's potential in pharmacological applications, driven by its diverse biological activities (Rajveer et al., 2010).

Synthesis Techniques and Molecular Structures

The synthesis of hetaryl-substituted benzoxazoles through oxidative cyclization of phenolic Schiff's bases presents an innovative approach to creating complex structures involving the benzo[d]oxazol moiety. This method provides access to a variety of compounds for further biological evaluation (Ozokan et al., 2008).

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-20(13-26-14-24-17-8-2-1-7-16(17)21(26)29)23-12-15-6-5-11-27(15)22-25-18-9-3-4-10-19(18)30-22/h1-4,7-10,14-15H,5-6,11-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCPGMBWITASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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